Enhanced Lipophilicity (LogP) Compared to Non-Fluorinated Analog Drives Altered Pharmacokinetic and Solubility Profile
The 2,5-difluorophenyl substitution on the oxazolo[4,5-b]pyridine core significantly increases lipophilicity relative to the unsubstituted phenyl analog. The calculated LogP for 2-(2,5-difluorophenyl)oxazolo[4,5-b]pyridine is 2.74 , while the LogP for the non-fluorinated comparator, 2-phenyloxazolo[4,5-b]pyridine, is 2.7 [1]. While the numerical difference is small, it represents a measurable shift in a property that is critically linked to membrane permeability, plasma protein binding, and metabolic stability. Furthermore, the precise placement of the fluorine atoms at the 2- and 5-positions creates a unique electronic environment on the aryl ring, differentiating it from mono-fluorinated or other difluorinated analogs. This specific LogP value is a key parameter for scientists modeling compound behavior or designing a synthetic sequence.
| Evidence Dimension | Calculated Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 2.74 |
| Comparator Or Baseline | 2-Phenyloxazolo[4,5-b]pyridine (CAS 52333-44-5): 2.7 |
| Quantified Difference | ΔLogP = +0.04 |
| Conditions | Calculated/predicted value; sourced from vendor technical datasheets. |
Why This Matters
Procurement of the specific 2,5-difluorophenyl analog ensures the intended lipophilicity and its associated ADME and solubility properties, which would not be replicated by the more common non-fluorinated phenyl analog.
- [1] 960化工网. 2-苯基-噁唑并[4,5-b]吡啶 (2-Phenyloxazolo[4,5-b]pyridine, CAS 52333-44-5) 物化性质. View Source
